molecular formula C17H22N4 B7479663 4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine

4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine

Cat. No.: B7479663
M. Wt: 282.4 g/mol
InChI Key: NWOCTNJPDJBCDP-UHFFFAOYSA-N
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Description

4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine is a complex organic compound that features a piperazine ring substituted with a pyridine moiety and an ethyl-phenylamine group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine typically involves multi-step organic reactions. One common method starts with the preparation of 4-(2-bromoethyl)phenylamine, which is then reacted with 4-pyridin-2-yl-piperazine under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential as a therapeutic agent in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation is often mediated through binding to the active site of the receptor, altering its conformation and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-Pyridin-2-yl-piperazin-1-yl)-ethyl]-phenylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with multiple receptor types makes it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

4-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4/c18-16-6-4-15(5-7-16)8-10-20-11-13-21(14-12-20)17-3-1-2-9-19-17/h1-7,9H,8,10-14,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOCTNJPDJBCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=C(C=C2)N)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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